molecular formula C19H26O2 B14783720 (3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

Cat. No.: B14783720
M. Wt: 286.4 g/mol
InChI Key: IHFREKJAIFEZMQ-SSKJSZEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-Methylestr-4-ene-3,17-dione is a synthetic androgenic-anabolic steroid. It is a modified form of testosterone, designed to enhance its anabolic properties while minimizing its androgenic effects. This compound is also known as Methyl-1-Testosterone and has the molecular formula C19H26O2 with a molecular weight of 286.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7alpha-Methylestr-4-ene-3,17-dione is typically synthesized through a series of chemical reactions starting from basic steroidal structures. One common method involves the methylation of estr-4-ene-3,17-dione. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of 7alpha-Methylestr-4-ene-3,17-dione involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) with catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7alpha-Methylestr-4-ene-3,17-dione .

Scientific Research Applications

7alpha-Methylestr-4-ene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 7alpha-Methylestr-4-ene-3,17-dione involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The compound’s molecular targets include androgen receptors and various signaling pathways involved in muscle development and maintenance.

Comparison with Similar Compounds

    Testosterone: The parent compound from which 7alpha-Methylestr-4-ene-3,17-dione is derived.

    Mibolerone: Another synthetic anabolic steroid with similar properties.

    Norandrostenedione: A precursor to nandrolone, with comparable anabolic effects.

Uniqueness: 7alpha-Methylestr-4-ene-3,17-dione is unique in its enhanced anabolic properties and reduced androgenic effects compared to its parent compound, testosterone. This makes it particularly useful in applications where muscle growth is desired without the accompanying androgenic side effects.

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(13S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14?,15?,16?,18?,19-/m0/s1

InChI Key

IHFREKJAIFEZMQ-SSKJSZEXSA-N

Isomeric SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)[C@]4(CC3)C

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.